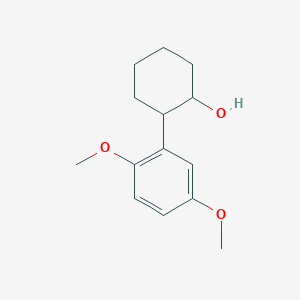

2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol

Description

2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol is a substituted cyclohexanol derivative featuring a 2,5-dimethoxyphenyl group attached to the cyclohexane ring. The compound’s structure combines a hydroxyl group at the cyclohexan-1-ol position with methoxy substituents at the 2- and 5-positions of the aromatic ring.

Propriétés

IUPAC Name |

2-(2,5-dimethoxyphenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-16-10-7-8-14(17-2)12(9-10)11-5-3-4-6-13(11)15/h7-9,11,13,15H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBLFABLABBHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CCCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with cyclohexanone in the presence of a base, followed by reduction. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide.

Solvent: Ethanol or methanol.

Reduction: Sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Further reduction can lead to the formation of cyclohexane derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to halides.

Major Products

The major products formed from these reactions include:

Oxidation: 2-(2,5-Dimethoxyphenyl)cyclohexanone.

Reduction: 2-(2,5-Dimethoxyphenyl)cyclohexane.

Substitution: 2-(2,5-Dimethoxyphenyl)cyclohexyl chloride or bromide.

Applications De Recherche Scientifique

2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The dimethoxyphenyl group can interact with hydrophobic regions of proteins, affecting their activity.

Comparaison Avec Des Composés Similaires

rac-(1R,2S)-2-(2,5-Dimethylphenyl)cyclohexan-1-ol

- Key Differences :

- Substitutes methoxy groups (OCH₃) with methyl groups (CH₃) at the aromatic 2- and 5-positions.

- Molecular Weight : 204.31 g/mol (vs. 250.3 g/mol for 2-(2,5-dimethoxyphenyl)cyclohexan-1-ol, estimated based on methoxy substitution).

- Impact : Methyl groups reduce polarity and hydrogen-bonding capacity compared to methoxy substituents, likely lowering solubility in polar solvents.

- CAS Number : EN300-761603 .

2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol (25H-NBOH)

- Key Differences: Replaces the cyclohexanol moiety with a phenol group linked to a phenethylamine side chain. Molecular Formula: C₁₇H₂₁NO₃ (vs. C₁₄H₂₀O₃ for 2-(2,5-dimethoxyphenyl)cyclohexan-1-ol). Pharmacological Relevance: 25H-NBOH is a serotonin receptor agonist, highlighting how aromatic substitution and side-chain modifications influence bioactivity .

Physicochemical and Functional Comparisons

Data Table: Key Properties of Analogs

*Estimated based on methoxy group addition to cyclohexanol.

Key Observations :

Solubility : The hydroxyl group in 2-(2,5-dimethoxyphenyl)cyclohexan-1-ol improves water solubility relative to its methyl-substituted analog.

Bioactivity : 25H-NBOH’s phenethylamine structure demonstrates how side-chain length and terminal functional groups (e.g., amine vs. hydroxyl) modulate receptor binding .

Stereochemical Considerations

The cyclohexanol core in 2-(2,5-dimethoxyphenyl)cyclohexan-1-ol introduces stereochemical complexity. For example, the racemic mixture of its dimethylphenyl analog (rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol) suggests that enantiomeric forms may exhibit distinct physicochemical or biological behaviors, a factor critical for drug development .

Activité Biologique

2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological systems, particularly in the context of neurotransmitter modulation.

- Molecular Formula : C13H18O3

- CAS Number : 500554-45-0

- Molecular Weight : 222.28 g/mol

The biological activity of 2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in various neurological processes, and compounds that modulate its activity can have significant effects on mood and cognition.

Binding Affinity

Research indicates that compounds structurally related to 2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol exhibit varying affinities for the 5-HT2A receptor. For example, a related compound showed a Ki value of 6.0 nM at this receptor, suggesting a strong interaction that could be leveraged for therapeutic applications .

Neuropharmacological Effects

Studies have demonstrated that derivatives of this compound can exhibit:

- Psychoactive Effects : Similar compounds have been noted for their hallucinogenic properties due to their action on serotonin receptors.

- Antidepressant Activity : By modulating serotonin pathways, these compounds may provide therapeutic benefits in treating depression and anxiety disorders.

Anticancer Potential

Emerging research has indicated that certain analogs of this compound possess anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells .

Case Studies

- Study on Neurotransmitter Binding :

- Anticancer Activity Evaluation :

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.